molecular formula C19H22N2O3 B5867057 N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide

Cat. No.: B5867057
M. Wt: 326.4 g/mol
InChI Key: RCGJCAQBPQXUER-UHFFFAOYSA-N
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Description

N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide typically involves a multi-step process. The initial step often includes the acylation of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenylbutanamide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)butanamide undergoes various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-9-11-16(12-10-15)21-19(23)13-24-17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJCAQBPQXUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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